molecular formula C10H10N2O5S B14008740 5-Nitronaphthalene-2-sulfonic acid CAS No. 6272-01-1

5-Nitronaphthalene-2-sulfonic acid

Cat. No.: B14008740
CAS No.: 6272-01-1
M. Wt: 270.26 g/mol
InChI Key: CORQPSJSQHGKDM-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇NO₅S. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO₂) at the 5th position and a sulfonic acid group (-SO₃H) at the 2nd position on the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitronaphthalene-2-sulfonic acid can be synthesized through the nitration of naphthalene-2-sulfonic acidThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Nitronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds .

Properties

CAS No.

6272-01-1

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

azane;5-nitronaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H7NO5S.H3N/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10;/h1-6H,(H,14,15,16);1H3

InChI Key

CORQPSJSQHGKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-].N

Origin of Product

United States

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